molecular formula C10H10N4O2 B1269885 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 99072-87-4

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No. B1269885
CAS RN: 99072-87-4
M. Wt: 218.21 g/mol
InChI Key: SECNNFONKGVTDA-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a chemical compound with the molecular formula C10H10N4O2 . It has diverse applications ranging from drug synthesis to material science, making it a valuable tool for innovation and advancements in various fields.


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d] [1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . The process involved refluxing a mixture of the compound, SOCl, and DMF, followed by evaporation under reduced pressure .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H10N4O2/c1-12-9(15)7-5-3-2-4-6(7)8(11-12)10(14)13-12/h2-5H,1H3,(H,13,16) . The compound has a molecular weight of 204.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.18 g/mol, a topological polar surface area of 70 Ų, and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its growth inhibition in various human solid tumor cell lines and a human leukemia HL-60 cell line. Derivatives of this compound, particularly the carboxylate and carboxamide variants, have shown potent antitumor activity. For instance, certain derivatives displayed more potent antitumor activity than amides and even temozolomide against HL-60 cells, with survival rates of tumor cells being less than 10% at a concentration of 40 μg/mL .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of a range of derivatives with potential pharmacological activities. The synthesis process involves creating novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides, which are then evaluated for their biological activities .

Water Solubility Enhancement

Modifications of the compound have led to derivatives with considerably enhanced water solubility. This is a significant advancement as it improves the bioavailability of the compound, making it more suitable for further drug development .

Comparative Studies with Established Anticancer Drugs

The compound and its derivatives are used in comparative studies with established anticancer drugs like cisplatin and irinotecan. This helps in understanding the efficacy and potential of the compound in combination therapies .

Mechanism of Action Investigation

Research involving this compound also delves into its mechanism of action, particularly how it induces DNA damage in cancer cells. This is crucial for developing targeted cancer therapies that can effectively combat tumor resistance to alkylating agents .

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of the compound are essential to determine its stability, half-life, and the way it is processed within the body. This information is vital for dosage determination and safety assessments in clinical settings .

Resistance Mechanisms in Tumor Cells

The compound is used to study the primary mechanisms of tumor resistance to alkylating agents. Understanding the role of O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells can lead to the development of more effective cancer treatments .

Drug Solubility and Stability Research

Research on the solubility and stability of the compound contributes to the field of pharmaceutical sciences. It aids in the formulation of drugs that are not only effective but also stable and easy to administer .

properties

IUPAC Name

3-methyl-4-oxophthalazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-10(16)7-5-3-2-4-6(7)8(13-14)9(15)12-11/h2-5H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNNFONKGVTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345457
Record name 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99072-87-4
Record name 3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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